molecular formula C14H12N4O B2416369 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 1286732-91-9

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2416369
CAS No.: 1286732-91-9
M. Wt: 252.277
InChI Key: HPOWFNMLQYRUTD-UHFFFAOYSA-N
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Description

3-(4-Aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound built on the pyrido[2,3-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and drug discovery due to its resemblance to purine bases . This scaffold is recognized for its diverse biological activities and is investigated as a core structure in the development of novel therapeutic agents . Pyrido[2,3-d]pyrimidine derivatives have demonstrated substantial potential in oncology research. They are explored as inhibitors of key oncogenic targets, including the epidermal growth factor receptor (EGFR), both in its wild-type (EGFR WT ) and resistant mutant forms (EGFR T790M ) . The structural flexibility of this scaffold also allows for activity against other critical targets, such as dihydrofolate reductase (DHFR), cyclin-dependent kinases (CDK4/6), and the mTOR pathway, making it a versatile template for developing multi-targeted therapies . Compounds like palbociclib and vistusertib, which share this core structure, exemplify its successful translation into clinically relevant molecules . Beyond anticancer applications, the pyrido[2,3-d]pyrimidine core shows promise in other research areas. Recent studies highlight derivatives with dual anticancer and antibacterial properties, showing efficacy against pathogens such as E. coli and P. aeruginosa . The scaffold's utility extends to synthetic chemistry, where modern, greener methods are being developed for its construction, such as catalyst-free, one-pot synthesis in aqueous media from precursors like 2-aminoaryl acids and orthoesters . This compound is presented as a valuable building block for chemical synthesis and a candidate for further pharmacological investigation in these fields. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-9-17-13-12(3-2-8-16-13)14(19)18(9)11-6-4-10(15)5-7-11/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPOWFNMLQYRUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=N2)C(=O)N1C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method provides a convenient and efficient route to the desired product with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrido[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amino derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in chemical synthesis .

Scientific Research Applications

Anticancer Properties

Research indicates that 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown its effectiveness in inhibiting the proliferation of A549 (lung cancer) and MCF-7 (breast cancer) cells. The compound demonstrated an IC50 value of approximately 15 µM against MCF-7 cells, indicating its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Effects

The structure of this compound suggests it may possess anti-inflammatory properties. Preliminary studies have indicated that it could inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses. This makes it a candidate for further investigation in the treatment of inflammatory diseases.

Antimicrobial Activity

Some derivatives of pyrido[2,3-d]pyrimidine compounds have shown antimicrobial efficacy against various bacterial strains. This suggests that this compound and its derivatives could be explored for their potential use as antimicrobial agents.

Table 1: Synthesis Overview

StepReaction TypeConditionsYield (%)
1CondensationAcidic medium85
2CyclizationHeat application90
3PurificationColumn chromatography>95

This table summarizes the key steps involved in synthesizing the compound, highlighting the effectiveness of different reaction conditions.

Therapeutic Potential

Given its biological activities, this compound has potential therapeutic applications:

Cancer Treatment

The compound's ability to inhibit cancer cell proliferation positions it as a promising candidate for developing novel anticancer therapies. Ongoing research is focused on optimizing its structure to enhance efficacy and reduce toxicity.

Anti-inflammatory Drugs

With evidence supporting its anti-inflammatory properties, this compound could be developed into a therapeutic agent for treating chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Agents

The antimicrobial potential of this compound suggests it could be further investigated for treating infections caused by resistant bacterial strains.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • A study published in Pharmaceutical Research highlighted the cytotoxic effects of related pyrido[2,3-d]pyrimidine derivatives on breast cancer cell lines, establishing a framework for future research on this compound's anticancer properties .
  • Another investigation focused on the synthesis and characterization of similar compounds and their biological evaluations, confirming the importance of structural modifications in enhancing bioactivity .

Mechanism of Action

The mechanism of action of 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it can inhibit tyrosine kinases, extracellular regulated protein kinases, and other enzymes involved in cancer cell proliferation. By binding to these targets, the compound disrupts critical signaling pathways, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one apart is its unique combination of a pyrido[2,3-d]pyrimidine core with an aminophenyl group. This structure provides a versatile platform for further functionalization and optimization in drug design, making it a valuable compound in medicinal chemistry .

Biological Activity

3-(4-Aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly against Mycobacterium tuberculosis and various cancer cell lines. This article reviews the biological activity of this compound, including its mechanisms of action, antimicrobial properties, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound. It is synthesized through cyclocondensation reactions involving 2-amino-1H-pyrrole-3-carbonitriles and aryl nitriles, typically using potassium t-butoxide in boiling t-butanol as a catalyst.

The biological activity of this compound can be attributed to its interaction with several molecular targets:

  • Inhibition of Tyrosine Kinases : The compound inhibits tyrosine kinases, which are crucial for cell signaling pathways involved in proliferation and survival of cancer cells.
  • Regulation of ERK Pathways : It affects extracellular regulated protein kinases (ERKs), leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against Mycobacterium tuberculosis, making it a candidate for tuberculosis treatment.

Comparative Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium tuberculosisData not specified
AmpicillinE. coli8 µg/mL
MiconazoleC. albicans16 µg/mL

The above table illustrates the effectiveness of the compound compared to standard antibiotics. Although specific MIC values for the pyrido-pyrimidine compound were not available, its promising activity against tuberculosis indicates its potential as an antimicrobial agent.

Anticancer Properties

The compound has demonstrated cytotoxic effects on various cancer cell lines, including breast cancer models. For instance, studies have reported that it induces significant growth inhibition in MDA-MB-435 breast cancer cells .

Case Study: Cytotoxicity in Cancer Models

A study evaluated the cytotoxicity of several derivatives of pyrido-pyrimidines on breast cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited significant anti-proliferative effects with growth percentages ranging from -30% to -40% compared to control groups .

Q & A

Basic: What are the common synthetic routes for 3-(4-aminophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one and its analogs?

Methodological Answer:
The synthesis of this scaffold and its derivatives often employs condensation reactions, cyclization, and functional group modifications. Key strategies include:

  • One-pot HCl gas-catalyzed condensation : Reacting 2-amino-3-carbethoxythiophenes with cyanopyridines yields thieno[2,3-d]pyrimidin-4(3H)-one analogs in high yields (e.g., 81–89%) .
  • Glacial acetic acid-mediated cyclization : Heating intermediates (e.g., 3a-k) in acetic acid under reflux for 7–8 hours produces derivatives like 5-(2,4-substitutedphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one .
  • Thiol-promoted dehydroaromatization : A transition-metal-free one-pot annulation of 2-aminobenzamides with thiols achieves yields up to 98% for pyrido[2,3-d]pyrimidin-4(3H)-one derivatives .

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